Sodium 1,4-didodecyl sulphonatosuccinate
CAS No.: 4565-92-8
Cat. No.: VC18414097
Molecular Formula: C28H53NaO7S
Molecular Weight: 556.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4565-92-8 |
|---|---|
| Molecular Formula | C28H53NaO7S |
| Molecular Weight | 556.8 g/mol |
| IUPAC Name | sodium;1,4-didodecoxy-1,4-dioxobutane-2-sulfonate |
| Standard InChI | InChI=1S/C28H54O7S.Na/c1-3-5-7-9-11-13-15-17-19-21-23-34-27(29)25-26(36(31,32)33)28(30)35-24-22-20-18-16-14-12-10-8-6-4-2;/h26H,3-25H2,1-2H3,(H,31,32,33);/q;+1/p-1 |
| Standard InChI Key | YELYCAMTAMJIKA-UHFFFAOYSA-M |
| Canonical SMILES | CCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCC)S(=O)(=O)[O-].[Na+] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Sodium 1,4-didodecyl sulphonatosuccinate belongs to the sulfosuccinate surfactant family, featuring two dodecyl (C12) chains esterified to a succinic acid backbone, with a sulfonate group at the central carbon . The sodium counterion enhances water solubility, while the long alkyl chains confer hydrophobic interactions. This amphiphilic balance is critical for its surfactant behavior, enabling micelle formation at low critical micelle concentrations (CMCs).
The IUPAC name, sodium 1,4-didodecoxy-1,4-dioxobutane-2-sulfonate, reflects its esterified succinate structure. Its canonical SMILES representation,
,
highlights the symmetrical arrangement of the dodecyl chains and the central sulfonate group.
Physicochemical Properties
Key physicochemical properties are summarized in Table 1.
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 556.77–556.8 g/mol | |
| Density | 1.092 g/cm³ (at 20°C) | |
| Water Solubility | 170 g/L (at 20°C) | |
| LogP (Octanol-Water Partition) | 8.30 | |
| Vapor Pressure | 0.3 Pa (at 20°C) |
The compound’s high LogP value indicates strong hydrophobicity, aligning with its role in oil-in-water emulsions . Its water solubility, though moderate, is sufficient for surfactant applications, particularly when micellization occurs .
Synthesis and Manufacturing
Industrial Synthesis
The synthesis involves a multi-step esterification and sulfonation process:
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Esterification: Dodecyl alcohol reacts with maleic anhydride to form mono- and di-esters.
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Sulfonation: The ester intermediate undergoes sulfonation using sulfur trioxide or chlorosulfonic acid.
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Neutralization: The sulfonated product is neutralized with sodium hydroxide to yield the final sodium salt.
Reaction conditions (temperature, catalyst, and stoichiometry) are optimized to maximize yield and purity. Industrial batches typically achieve >90% purity, with residual alcohols and unreacted anhydrides removed via vacuum distillation.
Analytical Characterization
Quality control employs techniques such as:
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Nuclear Magnetic Resonance (NMR): Confirms alkyl chain integration and sulfonate placement .
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Mass Spectrometry: Verifies molecular weight and detects impurities.
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High-Performance Liquid Chromatography (HPLC): Quantifies purity and identifies byproducts .
Comparison with Analogous Surfactants
Table 2 contrasts sodium 1,4-didodecyl sulphonatosuccinate with structurally related surfactants.
| Compound | Molecular Formula | Key Features |
|---|---|---|
| Sodium dodecyl sulfate (SDS) | Simpler structure; higher irritation potential | |
| Sodium 1,4-diisodecyl sulphonatosuccinate | Branched alkyl chains; lower foam stability | |
| Sodium dioctadecyl sulphonatosuccinate | Longer chains; specialized lubricants |
The linear dodecyl chains of sodium 1,4-didodecyl sulphonatosuccinate provide superior packing at interfaces compared to branched analogs, enhancing foam stability .
Future Research Directions
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Green Synthesis: Developing solvent-free routes to reduce environmental footprint.
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Nanotechnology: Exploring micellar templates for nanoparticle synthesis.
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Biocompatibility Modifications: Derivatization to reduce cytotoxicity for biomedical use.
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